molecular formula C15H19Cl2NO2 B4749860 1-[[5-(3-Chloro-4-methylphenyl)furan-2-yl]methylamino]propan-2-ol;hydrochloride

1-[[5-(3-Chloro-4-methylphenyl)furan-2-yl]methylamino]propan-2-ol;hydrochloride

Cat. No.: B4749860
M. Wt: 316.2 g/mol
InChI Key: VCPWIHDTLNPETN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[5-(3-Chloro-4-methylphenyl)furan-2-yl]methylamino]propan-2-ol;hydrochloride is a chemical compound with a complex structure that includes a furan ring, a chloromethylphenyl group, and a propanolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[5-(3-Chloro-4-methylphenyl)furan-2-yl]methylamino]propan-2-ol;hydrochloride typically involves multiple steps. One common method starts with the preparation of the furan ring, followed by the introduction of the chloromethylphenyl group. The final step involves the addition of the propanolamine moiety under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[[5-(3-Chloro-4-methylphenyl)furan-2-yl]methylamino]propan-2-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[[5-(3-Chloro-4-methylphenyl)furan-2-yl]methylamino]propan-2-ol;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: It is investigated for its potential use in the treatment of various diseases, including its role as an active pharmaceutical ingredient.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-[[5-(3-Chloro-4-methylphenyl)furan-2-yl]methylamino]propan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives and chloromethylphenyl compounds, such as:

  • 1-[[5-(3-Chlorophenyl)furan-2-yl]methylamino]propan-2-ol
  • 1-[[5-(4-Methylphenyl)furan-2-yl]methylamino]propan-2-ol

Uniqueness

1-[[5-(3-Chloro-4-methylphenyl)furan-2-yl]methylamino]propan-2-ol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methylamino]propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO2.ClH/c1-10-3-4-12(7-14(10)16)15-6-5-13(19-15)9-17-8-11(2)18;/h3-7,11,17-18H,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPWIHDTLNPETN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)CNCC(C)O)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[[5-(3-Chloro-4-methylphenyl)furan-2-yl]methylamino]propan-2-ol;hydrochloride
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1-[[5-(3-Chloro-4-methylphenyl)furan-2-yl]methylamino]propan-2-ol;hydrochloride
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